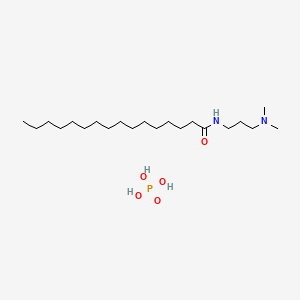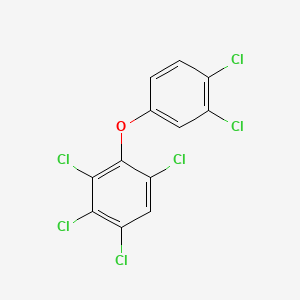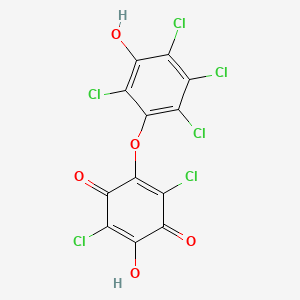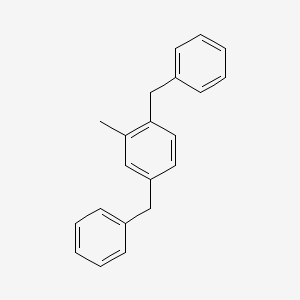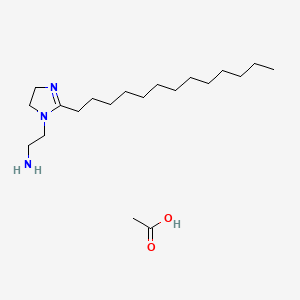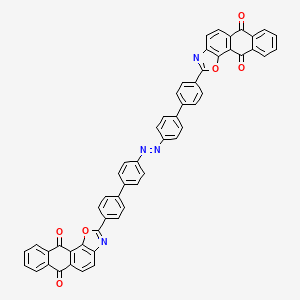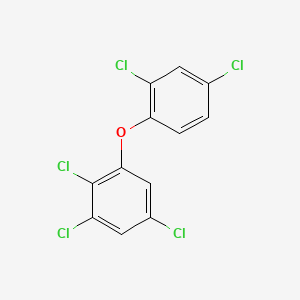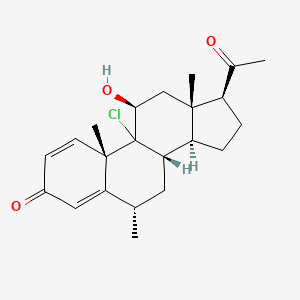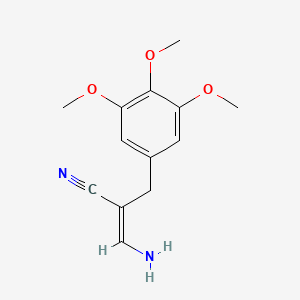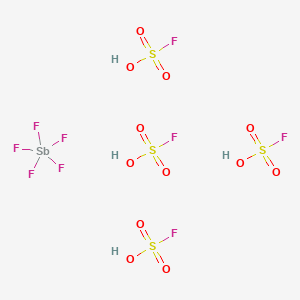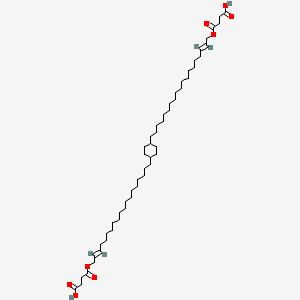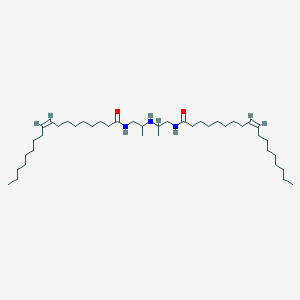
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine is a chemical compound with the molecular formula C42H81N3O2. It is a diamide derivative of dioleic acid and N-(2-aminomethylethyl)propane-1,2-diamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine typically involves the reaction of dioleic acid with N-(2-aminomethylethyl)propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the diamide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Distearic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: A similar compound with stearic acid instead of oleic acid.
Dilinoleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine: Another similar compound with linoleic acid instead of oleic acid.
Uniqueness
Its unique structure allows for specific interactions and reactions that may not be observed with similar compounds .
Propiedades
Número CAS |
74983-97-4 |
|---|---|
Fórmula molecular |
C42H81N3O2 |
Peso molecular |
660.1 g/mol |
Nombre IUPAC |
(Z)-N-[2-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-ylamino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C42H81N3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39(3)45-40(4)38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39-40,45H,5-18,23-38H2,1-4H3,(H,43,46)(H,44,47)/b21-19-,22-20- |
Clave InChI |
RTDBTWULPZLDIB-WRBBJXAJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCC/C=C\CCCCCCCC)C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)NC(C)CNC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


